molecular formula C12H16N2O B8481603 4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine

4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine

Cat. No.: B8481603
M. Wt: 204.27 g/mol
InChI Key: IFKQGVFWCJMLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H16N2O/c13-7-9-1-3-10(4-2-9)8-14-12(15)11-5-6-11/h1-4,11H,5-8,13H2,(H,14,15)

InChI Key

IFKQGVFWCJMLES-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve N-(tert-butoxycarbonyl)-4-[(cyclopropanecarbonyl-amino)-methyl]-benzylamine (529 mg, 1.74 mmol) in EtOAc (20 mL) and MeOH (15 mL). Bubble hydrogen chloride through the solution for 15 min, and stir the mixture overnight at room temperature. Concentrate the mixture in vacuo and dissolve the resulting solid in water. Adjust the pH to 9-11 with 20% aqueous K2CO3 (w/w %) and extract three times with chloroform/iso-propanol (3:1). Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel (40 g, pre-packed cartridge) eluting with DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) (1:0 over 5 min, 19:1 over 5 min, 9:1 over 5 min, 4:1 over 5 min, 1:1 over 10 min, 1:3; 50 mL/min) to obtain the desired intermediate (275 mg, 77%). MS (APCI+) m/z: 188 (M-NH3+H)+.
Name
N-(tert-butoxycarbonyl)-4-[(cyclopropanecarbonyl-amino)-methyl]-benzylamine
Quantity
529 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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